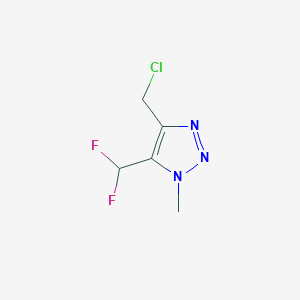
4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. It is widely used in scientific research due to its unique chemical properties.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole involves the reaction of 4-azidomethyl-5-difluoromethyl-1-methyl-1H-1,2,3-triazole with HCl in the presence of a reducing agent to yield the desired product.
Starting Materials
4-azidomethyl-5-difluoromethyl-1-methyl-1H-1,2,3-triazole, HCl, Reducing agent
Reaction
Add 4-azidomethyl-5-difluoromethyl-1-methyl-1H-1,2,3-triazole to a reaction flask, Add HCl to the reaction flask, Add a reducing agent to the reaction flask, Heat the reaction mixture to a suitable temperature and stir for a specific time period, Cool the reaction mixture and extract the product using a suitable solvent, Purify the product using column chromatography or recrystallization
Mécanisme D'action
The mechanism of action of 4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole is not fully understood. However, it is believed to act as an inhibitor of enzymes that are involved in various metabolic pathways. It has also been shown to have antimicrobial and antifungal properties.
Effets Biochimiques Et Physiologiques
4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. It has also been shown to have an effect on the central nervous system, with studies showing that it can act as a sedative and anxiolytic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole in lab experiments is its versatility. It can be used in a wide range of applications, from organic synthesis to coordination chemistry. However, one limitation of using this compound is its toxicity. It is important to handle it with care and to follow proper safety protocols when working with it.
Orientations Futures
There are many potential future directions for research involving 4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole. One area of interest is the development of new pharmaceuticals that incorporate this compound as a building block. Another area of interest is the study of its antimicrobial properties and its potential use as an antimicrobial agent. Additionally, further research is needed to fully understand its mechanism of action and its effect on the central nervous system.
Applications De Recherche Scientifique
4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole is widely used in scientific research. It has been used as a building block in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Propriétés
IUPAC Name |
4-(chloromethyl)-5-(difluoromethyl)-1-methyltriazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF2N3/c1-11-4(5(7)8)3(2-6)9-10-11/h5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSQRFWKAHQWQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)CCl)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole | |
CAS RN |
2138555-23-2 |
Source


|
| Record name | 4-(chloromethyl)-5-(difluoromethyl)-1-methyl-1H-1,2,3-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2900994.png)

![5-bromo-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-carboxamide](/img/structure/B2900996.png)





![2-benzoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B2901007.png)


![3-((1-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2901011.png)

